molecular formula C24H27NO5 B2720268 3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one CAS No. 859668-53-4

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one

Cat. No.: B2720268
CAS No.: 859668-53-4
M. Wt: 409.482
InChI Key: KIKIQBADWIOIQJ-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C24H27NO5 and its molecular weight is 409.482. The purity is usually 95%.
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Biological Activity

3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-2H-chromen-2-one, a chromone derivative, has garnered interest in medicinal chemistry due to its potential therapeutic properties. This compound features a complex structure that includes a chromone core, hydroxyl groups, and a piperidine moiety, which may enhance its biological activity. This article reviews the biological activity of this compound, focusing on its anticancer properties, antioxidant effects, and antimicrobial activities.

Chemical Structure and Properties

The molecular formula of the compound is C24H27NO5, with a molecular weight of approximately 409.482 g/mol. The structure includes:

  • Chromone Core : A bicyclic structure that is pivotal for its biological activity.
  • Methoxy Groups : These enhance solubility and biological interaction.
  • Piperidine Moiety : This group may facilitate binding to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by acting as an ATR kinase inhibitor . This mechanism disrupts the DNA damage response pathway, leading to:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells.
  • Apoptosis : Enhanced cell death in various cancer cell lines has been observed.

A study demonstrated that the compound effectively binds to ATR kinase, resulting in notable biochemical changes within cells. The structure-activity relationship (SAR) studies suggest that modifications to the compound can influence its potency against cancer cells.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Chromones are known for their ability to scavenge free radicals, thereby reducing oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies indicate that this chromone derivative possesses substantial antimicrobial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa. The presence of methoxy groups likely contributes to its enhanced antimicrobial efficacy.

Research Findings

Study FocusFindingsReference
ATR Kinase InhibitionSignificant inhibition of ATR kinase leading to apoptosis in cancer cells
Antioxidant PotentialEffective scavenging of free radicals; potential for neuroprotection
Antimicrobial EfficacyNotable activity against E. coli and P. aeruginosa

Case Studies

  • Cancer Cell Lines : In vitro studies on HeLa and MCF-7 cell lines showed IC50 values indicating effective cytotoxicity at low concentrations (20 µg/mL for HeLa).
  • Oxidative Stress Models : The compound was tested in models simulating oxidative stress, demonstrating significant protective effects against cellular damage.
  • Antimicrobial Testing : Disc diffusion assays confirmed the effectiveness of the compound against multiple bacterial strains, showcasing its potential as a therapeutic agent.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-7-hydroxy-8-[(2-methylpiperidin-1-yl)methyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5/c1-15-6-4-5-11-25(15)14-20-21(26)10-7-16-12-19(24(27)30-23(16)20)18-9-8-17(28-2)13-22(18)29-3/h7-10,12-13,15,26H,4-6,11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIKIQBADWIOIQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=C(C=C(C=C4)OC)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.